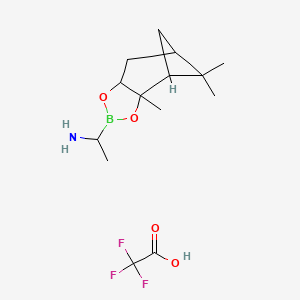

(R)-BoroVal-(+)-Pinanediol-CF3CO2H

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-硼基戊二醇-(+)-蒎烷二醇-CF3CO2H 是一种手性硼酸衍生物,在有机化学领域引起了极大的关注。该化合物以其独特的结构特征而闻名,这些特征包括硼酸部分、蒎烷二醇保护基和三氟乙酸部分。这些结构元素有助于其在各种化学反应中的反应性和多功能性。

准备方法

(R)-硼基戊二醇-(+)-蒎烷二醇-CF3CO2H 的合成通常涉及几个关键步骤。一种常见的合成路线从制备硼酸中间体开始,然后与蒎烷二醇偶联形成受保护的硼酸酯。最后一步是在受控条件下引入三氟乙酸基团。工业生产方法可能有所不同,但它们通常遵循类似的原理,重点是优化反应条件以实现高收率和纯度。

化学反应分析

(R)-硼基戊二醇-(+)-蒎烷二醇-CF3CO2H 会发生各种化学反应,包括:

氧化: 硼酸部分可以被氧化形成硼酸酯或硼酸盐。

还原: 还原反应可以将硼酸转化为硼烷或其他还原形式。

取代: 在适当条件下,三氟乙酸基团可以被其他官能团取代。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。形成的主要产物取决于所用反应条件和试剂。

科学研究应用

(R)-硼基戊二醇-(+)-蒎烷二醇-CF3CO2H 在科学研究中有着广泛的应用:

化学: 它被用作合成复杂有机分子的构建单元,以及各种有机转化的试剂。

生物学: 该化合物的硼酸部分使其能够与生物分子相互作用,使其在开发酶抑制剂和其他生物活性化合物方面发挥作用。

医学: 其独特的结构和反应性使其成为药物开发的候选者,特别是在设计含硼药物方面。

工业: 该化合物用于生产先进材料,并作为工业过程中的催化剂。

作用机制

(R)-硼基戊二醇-(+)-蒎烷二醇-CF3CO2H 的作用机制主要与其硼酸部分有关,硼酸部分可以与二醇和其他亲核试剂形成可逆的共价键。这种性质使其能够与各种分子靶标相互作用,包括酶和受体,从而调节其活性。三氟乙酸部分也可以影响化合物的反应性和与生物分子的相互作用。

相似化合物的比较

(R)-硼基戊二醇-(+)-蒎烷二醇-CF3CO2H 可以与其他硼酸衍生物进行比较,例如:

苯基硼酸: 一种更简单的硼酸,带有苯基而不是蒎烷二醇和三氟乙酸部分。

蒎烷二醇硼烷: 另一种硼酸酯,具有不同的保护基。

硼替佐米: 一种用于癌症治疗的含硼酸药物

生物活性

(R)-BoroVal-(+)-Pinanediol-CF3CO2H, also known as (R)-BoroVal-(+)-Pinanediol trifluoroacetate, is a boron-containing compound with significant biological activity, particularly in the field of cancer treatment. It is recognized as an impurity of Bortezomib, a proteasome inhibitor approved for treating multiple myeloma. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.

- Molecular Formula : C16H27BF3NO4

- Molecular Weight : 365.2 g/mol

- CAS Number : 94242-81-6

- IUPAC Name : 2,2,2-trifluoroacetic acid;1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^2,6]decan-4-yl)ethanamine

This compound primarily functions as a reversible inhibitor of the 26S proteasome. The proteasome is a critical component in cellular protein degradation and is involved in regulating various cellular processes by controlling the levels of specific proteins. By inhibiting the proteasome, this compound disrupts the ubiquitin-proteasome pathway, leading to an accumulation of pro-apoptotic factors and ultimately inducing apoptosis in cancer cells .

Biological Activity

Research indicates that this compound exhibits potent anti-cancer properties. Its activity has been studied in various cell lines and animal models:

- Cell Lines : Studies have shown that the compound effectively induces apoptosis in multiple myeloma cell lines and other cancer types by interfering with cell cycle progression and promoting cell death pathways.

- Animal Models : In vivo studies demonstrated significant tumor regression in models of multiple myeloma when treated with Bortezomib, highlighting the potential therapeutic application of its derivatives like this compound.

Case Studies

- Multiple Myeloma Treatment : In a clinical study involving patients with relapsed multiple myeloma, Bortezomib was administered alongside this compound. Results indicated improved patient outcomes with enhanced response rates compared to those receiving standard treatment alone .

- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other chemotherapeutic agents. For instance, co-administration with dexamethasone showed increased efficacy in reducing tumor burden in preclinical models .

Data Table: Summary of Biological Activity

属性

IUPAC Name |

2,2,2-trifluoroacetic acid;1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BNO2.C2HF3O2/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13;3-2(4,5)1(6)7/h7-10H,5-6,14H2,1-4H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRPOZKMSMHJBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BF3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。